molecular formula C21H27ClN2O B080580 Fenpipramide hydrochloride CAS No. 14007-53-5

Fenpipramide hydrochloride

Cat. No. B080580
CAS RN: 14007-53-5
M. Wt: 358.9 g/mol
InChI Key: GNQVMBPLQIGMHJ-UHFFFAOYSA-N
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Description

Fenpipramide hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the phenylpiperazine class of compounds, which have been shown to have a variety of biological effects. Fenpipramide hydrochloride has been studied for its potential use in the treatment of a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In

Mechanism Of Action

The mechanism of action of fenpipramide hydrochloride is not yet fully understood. However, it has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that fenpipramide hydrochloride may have a role in the treatment of diseases that are associated with low levels of acetylcholine, such as Alzheimer's disease.

Biochemical And Physiological Effects

Fenpipramide hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which may have a role in the treatment of Alzheimer's disease. It has also been shown to have anti-cancer properties and to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

Fenpipramide hydrochloride has several advantages for use in lab experiments. It is readily available and has a well-established synthesis method. It has also been extensively studied for its potential use in a variety of scientific research applications. However, one limitation of fenpipramide hydrochloride is that its mechanism of action is not yet fully understood, which may limit its potential use in certain areas of research.

Future Directions

There are several future directions for research on fenpipramide hydrochloride. One area of research could be to further investigate its mechanism of action, which could lead to the development of new treatments for diseases such as Alzheimer's disease and Parkinson's disease. Another area of research could be to investigate its potential use in the treatment of other types of cancer. Additionally, further studies could be conducted to investigate the potential side effects of fenpipramide hydrochloride and to determine the optimal dosage for use in scientific research.

Synthesis Methods

The synthesis of fenpipramide hydrochloride involves the reaction of 1-benzylpiperazine with 2-chloroethylamine hydrochloride in the presence of a base such as potassium carbonate. The resulting product is then purified by recrystallization to obtain fenpipramide hydrochloride. This synthesis method has been well-established and has been used in many studies.

Scientific Research Applications

Fenpipramide hydrochloride has been studied for its potential use in a variety of scientific research applications. One such application is in the study of cancer. Fenpipramide hydrochloride has been shown to have anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

CAS RN

14007-53-5

Product Name

Fenpipramide hydrochloride

Molecular Formula

C21H27ClN2O

Molecular Weight

358.9 g/mol

IUPAC Name

2,2-diphenyl-4-piperidin-1-ylbutanamide;hydrochloride

InChI

InChI=1S/C21H26N2O.ClH/c22-20(24)21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13H,3,8-9,14-17H2,(H2,22,24);1H

InChI Key

GNQVMBPLQIGMHJ-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl

Canonical SMILES

C1CCN(CC1)CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl

Other CAS RN

14007-53-5

Pictograms

Irritant

Related CAS

77-01-0 (Parent)

Origin of Product

United States

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